molecular formula C9H18ClNO2 B15128969 Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B15128969
M. Wt: 207.70 g/mol
InChI Key: RYXMLBMOIIGANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL typically involves the reaction of 4-isopropylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and protein-ligand binding.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropylpyrrolidine-3-carboxylic acid
  • Methyl 4-isopropylpyrrolidine-3-carboxylate
  • 4-Isopropylpyrrolidine-3-carboxylic acid ethyl ester

Uniqueness

TRANS (+/-) 4-ISOPROPYLPYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HCL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMLBMOIIGANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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